Uvaol diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

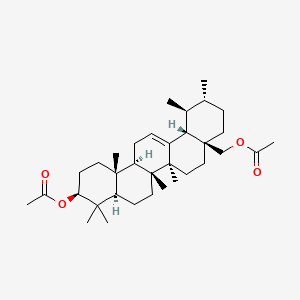

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H54O4 |

|---|---|

Molecular Weight |

526.8 g/mol |

IUPAC Name |

[(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]methyl acetate |

InChI |

InChI=1S/C34H54O4/c1-21-12-17-34(20-37-23(3)35)19-18-32(8)25(29(34)22(21)2)10-11-27-31(7)15-14-28(38-24(4)36)30(5,6)26(31)13-16-33(27,32)9/h10,21-22,26-29H,11-20H2,1-9H3/t21-,22+,26+,27-,28+,29+,31+,32-,33-,34-/m1/s1 |

InChI Key |

BAZMEWBREGUVCK-QCNIQUMGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)COC(=O)C |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Uvaol Diacetate: Physical, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol diacetate is a derivative of the naturally occurring pentacyclic triterpenoid, uvaol. Uvaol is found in various plant sources, most notably in olives (Olea europaea)[1]. While extensive research has been conducted on the physical, chemical, and biological properties of uvaol, specific data for its diacetate ester, this compound, is less prevalent in scientific literature. This guide provides a comprehensive overview of the known properties of uvaol and infers the characteristics of this compound based on established chemical principles and data on similar acetylated triterpenoids. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Quantitative data for uvaol is summarized in the table below. The properties of this compound are largely extrapolated from the parent compound and general knowledge of acetylation's effect on molecular properties. Acetylation of the two hydroxyl groups in uvaol to form this compound is expected to increase its molecular weight and lipophilicity, which would consequently alter its melting point, boiling point, and solubility profile.

Table 1: Physical and Chemical Properties of Uvaol and Predicted Properties of this compound

| Property | Uvaol | This compound (Predicted) | Data Source |

| Molecular Formula | C₃₀H₅₀O₂ | C₃₄H₅₄O₄ | [2] |

| Molecular Weight | 442.7 g/mol | 526.8 g/mol | [2] |

| Appearance | Solid | White to off-white solid | [2] |

| Melting Point | Not available | Likely lower than uvaol due to esterification | - |

| Boiling Point | Not available | Higher than uvaol due to increased molecular weight | - |

| Solubility | Soluble in organic solvents like DMSO | Expected to have increased solubility in non-polar organic solvents and decreased solubility in polar solvents compared to uvaol. | [3] |

| Lipophilicity (LogP) | Not available | Expected to be higher than uvaol | - |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the triterpenoid backbone protons, along with two new singlets for the acetyl methyl protons around δ 2.0 ppm. The signals for the protons on the carbons bearing the acetate groups (C-3 and C-28) would be shifted downfield compared to uvaol. |

| ¹³C NMR | Carbonyl signals for the acetate groups appearing around δ 170-171 ppm. The signals for the carbons attached to the acetate groups (C-3 and C-28) would also be shifted. |

| IR Spectroscopy | A strong C=O stretching band for the ester carbonyl groups around 1730-1740 cm⁻¹. The characteristic broad O-H stretching band of uvaol (around 3200-3600 cm⁻¹) would be absent. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 526.8. Fragmentation patterns would likely involve the loss of acetic acid molecules. |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound from uvaol involves an acetylation reaction. While a specific protocol for this compound is not widely published, a standard procedure using acetic anhydride and a catalyst is provided below, based on general methods for the acetylation of alcohols[4][5][6].

Materials:

-

Uvaol

-

Acetic anhydride

-

Pyridine (or another suitable base/catalyst)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve uvaol in a suitable aprotic solvent such as dichloromethane in a round-bottom flask.

-

Add an excess of acetic anhydride and a catalytic amount of pyridine to the solution.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and pyridine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While the biological activities of this compound have not been extensively studied, the activities of the parent compound, uvaol, and other acetylated triterpenoids suggest potential pharmacological effects. Uvaol has been reported to possess anti-inflammatory, antioxidant, and wound-healing properties[1]. It has also been shown to influence cell migration and angiogenesis[1].

It is plausible that the diacetate derivative may exhibit modified activity. Acetylation can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes and improving its bioavailability. However, the hydroxyl groups of uvaol may be crucial for its interaction with biological targets, and their acetylation could diminish or alter its activity.

Signaling Pathway Involvement of Uvaol

Research has indicated that uvaol exerts its effects on cell migration in endothelial cells through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways[1].

References

- 1. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uvaol | C30H50O2 | CID 92802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Uvaol Diacetate: A Technical Guide to Its Origins, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvaol diacetate, a derivative of the naturally occurring pentacyclic triterpene uvaol, is a compound of increasing interest in pharmacological research. While uvaol is readily found in various plant sources, particularly in the olive tree (Olea europaea), this compound is primarily obtained through synthetic modification. This technical guide provides a comprehensive overview of the natural sources of the precursor uvaol, detailed methodologies for its isolation, and a robust protocol for the synthesis of this compound. Furthermore, this document summarizes the known biological activities of uvaol and discusses the potential pharmacological implications of its acetylation, drawing parallels with other acetylated triterpenoids. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources and Isolation of Uvaol

Uvaol, the precursor to this compound, is a well-documented constituent of several plant species, most notably the olive tree.

Principal Natural Sources

The primary natural source of uvaol is the olive tree (Olea europaea). It is present in various parts of the plant, including:

-

Olive Fruit and Pomace: The fruit, and particularly the olive pomace (the solid residue remaining after oil extraction), are rich sources of uvaol.

-

Olive Oil: Virgin olive oil contains uvaol as part of its unsaponifiable fraction.[1]

-

Olive Leaves: The leaves of the olive tree also serve as a significant reservoir of this triterpene.[1]

Isolation of Uvaol from Natural Sources

The isolation of uvaol from its natural sources typically involves extraction followed by chromatographic purification. The following table summarizes quantitative data on uvaol content in different parts of the olive tree.

| Source Material | Part of Plant | Uvaol Content (mg/kg) | Reference |

| Olive Oil | Fruit Oil | Varies by cultivar | [2] |

| Olive Pomace | Fruit Residue | High concentration | [3] |

| Olive Leaves | Leaf | Significant amounts | [1] |

Table 1: Quantitative Occurrence of Uvaol in Olea europaea

A general experimental workflow for the isolation of uvaol is depicted below.

Caption: General workflow for the isolation of uvaol.

Detailed Experimental Protocol: Isolation of Uvaol from Olive Pomace

This protocol describes a typical procedure for the isolation of uvaol from olive pomace.

1. Extraction:

- Dried and powdered olive pomace (1 kg) is subjected to Soxhlet extraction with n-hexane for 8 hours.

- The solvent is evaporated under reduced pressure to yield a crude extract.

2. Saponification:

- The crude extract (100 g) is dissolved in 2 M ethanolic potassium hydroxide (500 mL).

- The mixture is refluxed for 2 hours.

- After cooling, an equal volume of water is added.

3. Isolation of the Unsaponifiable Fraction:

- The aqueous alcoholic solution is extracted three times with diethyl ether (3 x 500 mL).

- The combined ether extracts are washed with water until neutral and dried over anhydrous sodium sulfate.

- The solvent is evaporated to yield the unsaponifiable fraction.

4. Chromatographic Purification:

- The unsaponifiable fraction is subjected to column chromatography on silica gel.

- The column is eluted with a gradient of n-hexane and ethyl acetate.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing uvaol are combined and the solvent is evaporated.

- The resulting solid is recrystallized from methanol to yield pure uvaol.

Synthesis of this compound

As this compound is not commonly found in nature, it is typically synthesized from its precursor, uvaol, through an acetylation reaction.

General Reaction Scheme

The synthesis involves the esterification of the two hydroxyl groups of uvaol with acetyl groups, typically using acetic anhydride.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a method for the laboratory-scale synthesis of this compound.

1. Reaction Setup:

- Uvaol (1 g, 2.26 mmol) is dissolved in pyridine (20 mL) in a round-bottom flask.

- Acetic anhydride (5 mL, 53 mmol) is added to the solution.

- The reaction mixture is stirred at room temperature for 24 hours.

2. Work-up:

- The reaction mixture is poured into ice-water (200 mL) and stirred for 30 minutes to precipitate the product.

- The precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.

- The crude product is dried in a desiccator.

3. Purification:

- The crude this compound is purified by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v).

- Fractions containing the pure product (monitored by TLC) are combined and the solvent is evaporated.

- The resulting solid is recrystallized from ethanol to yield pure this compound as a white crystalline solid.

4. Characterization:

- The structure of the synthesized this compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[4][5][6][7][8]

Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the pharmacological activities of its precursor, uvaol, are well-documented. The addition of acetyl groups may potentially enhance some of these activities, a phenomenon observed with other acetylated triterpenes.[9][10][11][12]

Biological Activities of Uvaol

Uvaol has been reported to exhibit a range of biological effects, including:

-

Anti-inflammatory Activity: Uvaol has been shown to attenuate allergic inflammation by decreasing the accumulation of eosinophils and the concentration of IL-5.[13] It also exhibits anti-inflammatory effects in models of colitis and on LPS-stimulated macrophages.[14]

-

Wound Healing: Uvaol promotes the migration of fibroblasts and endothelial cells, stimulates the production of extracellular matrix proteins, and enhances the formation of tube-like structures by endothelial cells, all of which contribute to accelerated wound healing.[1]

-

Anticancer Activity: Uvaol has demonstrated cytotoxic effects against various cancer cell lines, including human hepatocarcinoma (HepG2) cells.[2][15] It can induce apoptosis and cause cell cycle arrest.[2]

The following table summarizes some of the reported IC50 values for the cytotoxic activity of uvaol.

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 25.2 | 24 | [16] |

| HepG2 | Hepatocellular Carcinoma | 18.5 | 48 | [16] |

| HepG2 | Hepatocellular Carcinoma | 14.1 | 72 | [16] |

Table 2: Cytotoxic Activity of Uvaol against HepG2 Cancer Cells

Potential Effects of Acetylation on Biological Activity

Studies on other triterpenes have shown that acetylation can modulate their biological properties. For instance, acetylated derivatives of oleanolic acid and betulinic acid have shown enhanced cytotoxic activity against several cancer cell lines.[9][17] Acetylation can also influence the antioxidant properties of triterpenes.[9] It is plausible that the acetylation of uvaol to this compound could similarly enhance its anti-inflammatory and anticancer activities. However, dedicated studies on this compound are required to confirm this hypothesis.

Signaling Pathways Modulated by Uvaol

Uvaol has been shown to exert its biological effects by modulating several key signaling pathways.

Caption: Signaling pathways modulated by uvaol.

-

Wound Healing: In the context of wound healing, uvaol has been shown to promote cell migration through signaling pathways dependent on both PKA and p38-MAPK in endothelial cells.[1]

-

Anticancer Effects: The anticancer activity of uvaol in HepG2 cells is associated with the down-regulation of the AKT/PI3K signaling pathway, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 phase.[2][15]

-

Anti-inflammatory Effects: Uvaol exerts its anti-inflammatory effects by inhibiting the pro-inflammatory ERK/STAT3 axis in both inflamed colonic tissues and macrophages.[14]

Conclusion and Future Directions

This compound is a synthetically accessible derivative of the natural triterpene uvaol. While the natural sources and isolation of uvaol are well-established, research into the specific biological activities of this compound is still in its nascent stages. Based on the known pharmacology of uvaol and the observed effects of acetylation on other triterpenes, this compound holds promise as a potentially more potent anti-inflammatory and anticancer agent. Future research should focus on the direct biological evaluation of this compound to elucidate its specific pharmacological profile and mechanisms of action. Such studies will be crucial for assessing its potential in drug development.

References

- 1. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthesis and biological activity of triterpenic acylated oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. NMR-Based Chemical Profiling, Isolation and Evaluation of the Cytotoxic Potential of the Diterpenoid Siderol from Cultivated Sideritis euboea Heldr. [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective [mdpi.com]

- 10. [PDF] Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective | Semantic Scholar [semanticscholar.org]

- 11. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Uvaol attenuates pleuritis and eosinophilic inflammation in ovalbumin-induced allergy in mice [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Acetylation of Oleanolic Acid Dimers as a Method of Synthesis of Powerful Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Uvaol and the Synthesis of its Diacetate Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of the pentacyclic triterpenoid uvaol and the chemical synthesis of its diacetate derivative. Uvaol, a naturally occurring triterpene found in various plants, including olives, has garnered significant interest for its diverse pharmacological activities. This document details the enzymatic steps involved in its biosynthesis, offers protocols for its production and modification, and presents quantitative data to support further research and development.

The Biosynthesis Pathway of Uvaol

Uvaol is a derivative of the ursane-type pentacyclic triterpene skeleton. Its biosynthesis originates from the isoprenoid pathway, which provides the fundamental building blocks for a vast array of natural products. The pathway to uvaol proceeds through the cyclization of 2,3-oxidosqualene to form α-amyrin, followed by a specific oxidation step.

The key enzymatic players in the biosynthesis of uvaol are:

-

α-Amyrin Synthase (α-AS): An oxidosqualene cyclase (OSC) that catalyzes the stereospecific cyclization of the linear substrate 2,3-oxidosqualene to the pentacyclic α-amyrin. This is a critical branch point in triterpenoid biosynthesis, directing carbon flux towards the ursane scaffold.

-

Cytochrome P450 Monooxygenases (CYP450s): Specifically, members of the CYP716A subfamily are responsible for the regiospecific oxidation of α-amyrin at the C-28 position to yield uvaol. These enzymes are multifunctional oxidases.

The biosynthetic pathway can be visualized as follows:

Uvaol diacetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

| Identifier | Value |

| Compound Name | Uvaol diacetate |

| CAS Number | 157000-65-2 |

| Molecular Formula | C34H54O4 |

Disclaimer

Biological Activities of Uvaol

Uvaol, a pentacyclic triterpene found in sources like olives and olive oil, has demonstrated a range of pharmacological properties.[1] Key activities include promoting wound healing and exhibiting anticancer effects.

Wound Healing Properties

Uvaol has been shown to accelerate the healing of cutaneous wounds.[1] It positively influences the function of fibroblasts and endothelial cells, which are critical for the different phases of wound repair.[1]

Quantitative Data on Wound Healing Effects of Uvaol

| Parameter | Cell Type | Uvaol Concentration | Result |

| Cell Migration | Fibroblasts | 10 µM & 50 µM | Significant increase in migration towards scratched area.[1] |

| Endothelial Cells | 10 µM & 50 µM | 36% and 40% wound closure rates, respectively.[1] | |

| Extracellular Matrix (ECM) Protein Synthesis | Fibroblasts | 50 µM | 30% increase in fibronectin levels.[1] |

| 50 µM | 36% increase in laminin levels.[1] | ||

| Tube-like Structure Formation | Endothelial Cells | 10 µM | Approximately 1.8-fold increase.[1] |

| In Vivo Wound Closure (Topical) | Mice | 0.1% & 1% | Accelerated closure from day 7 post-wounding.[1] |

Anticancer Activity

Uvaol has demonstrated selective antiproliferative and pro-apoptotic effects in human hepatocarcinoma (HepG2) cells.[2][3][4][5]

Quantitative Data on Anticancer Effects of Uvaol

| Parameter | Cell Line | Uvaol Treatment | Result |

| Cell Cycle Arrest | HepG2 | IC50 concentration | Significant increase in the percentage of cells in the G0/G1 phase.[2] |

| Apoptosis | HepG2 | IC50 concentration | Increase in the rate of cell apoptosis.[2][4][5] |

| Protein Expression | HepG2 | IC50 concentration | Decrease in anti-apoptotic Bcl2 and increase in pro-apoptotic Bax.[2][4] |

| Signaling Pathway Modulation | HepG2 | IC50 concentration | Down-regulation of the AKT/PI3K signaling pathway.[2][3][4] |

Experimental Protocols for Uvaol

Cell Viability Assay (MTT Assay)[1]

-

Seed NIH3T3 fibroblasts (7 × 10³ cells/well) and tEnd.1 endothelial cells (10⁴ cells/well) in 96-well plates.

-

Treat cells with Uvaol at concentrations of 1, 10, 25, 50, and 100 µM for 24 hours.

-

Replace the medium with fresh medium containing 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate and measure formazan production to determine cell viability.

Scratch Assay for Cell Migration[1]

-

Culture cells in a 24-well plate with medium containing 1% FBS until 90% confluency is reached.

-

Create a vertical scratch on the cell monolayer using a sterile 200 µL pipette tip.

-

Treat cells with the desired concentration of Uvaol.

-

Monitor and quantify the migration of cells into the scratched area over time.

In Vitro Tube Formation Assay[1]

-

Coat 98-well plates with 80 µL of Matrigel solution and allow it to solidify for 2 hours.

-

Seed endothelial cells (10⁴ cells) onto the Matrigel.

-

Culture the cells in the presence or absence of Uvaol (e.g., 10 µM) in RPMI medium with 2% serum at 37°C in a 5% CO₂ incubator.

-

After 16 hours, visualize and quantify the formation of tube-like structures using light microscopy and appropriate analysis software (e.g., ImageJ with angiogenesis analyzer plugin).

Mouse Excisional Wound Model[1]

-

Anesthetize male Swiss mice (25–35 g) with an intraperitoneal injection of ketamine and xylazine.

-

Shave the dorsal region and create circular wounds using a 1 cm diameter template.

-

Topically apply a vehicle control or Uvaol (e.g., 0.1% or 1% formulation) to the wounds.

-

Monitor and measure the wound area at specific time points (e.g., days 3, 7, and 10) to assess the rate of wound closure.

Signaling Pathways Modulated by Uvaol

Wound Healing Signaling Pathways

Uvaol's effects on fibroblast and endothelial cell migration are mediated through the PKA and p38-MAPK signaling pathways.[1] In fibroblasts, Uvaol-induced migration is dependent on the PKA pathway.[1] In endothelial cells, both PKA and p38-MAPK pathways are involved.[1]

Anticancer Signaling Pathway

In the context of cancer, Uvaol has been shown to down-regulate the AKT/PI3K signaling pathway in human hepatocarcinoma cells. This pathway is crucial for cell survival and proliferation, and its inhibition by Uvaol contributes to the observed pro-apoptotic effects.[2][3][4]

References

- 1. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Uvaol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Uvaol and Uvaol Diacetate

Uvaol is a pentacyclic triterpenoid with a ursane-type skeleton that is found in various medicinal plants.[1] Its diacetate derivative, this compound, is a semi-synthetic or naturally occurring triterpenoid which has been identified in plants such as Nerium oleunder L.[2][3] Triterpenoids and their derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Accurate spectroscopic characterization is crucial for the identification, purity assessment, and structural elucidation of these compounds.

Spectroscopic Data for Uvaol (Parent Compound)

As a reference, the spectroscopic data for the parent compound, Uvaol, is presented below. This information is essential for interpreting the spectra of this compound, as the core triterpenoid skeleton remains unchanged. The primary differences in the spectra of this compound would arise from the addition of two acetyl groups.

NMR Spectroscopic Data for Uvaol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Uvaol

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 0.95 (m), 1.63 (m) | 38.8 |

| 2 | 1.95 (m) | 27.2 |

| 3 | 3.14 (m) | 79.0 |

| 4 | - | 38.8 |

| 5 | 0.75 (br s) | 55.2 |

| 6 | 1.47 (m), 1.62 (m) | 18.3 |

| 7 | 1.29 (m), 1.35 (m) | 33.0 |

| 8 | - | 39.5 |

| 9 | 1.54 (m) | 47.6 |

| 10 | - | 37.0 |

| 11 | 1.92 (m) | 23.3 |

| 12 | 5.21 (t, J = 3.6 Hz) | 125.5 |

| 13 | - | 138.3 |

| 14 | - | 42.1 |

| 15 | 1.59 (m) | 28.1 |

| 16 | 1.92 (m) | 24.2 |

| 17 | - | 47.9 |

| 18 | 2.19 (d, J = 11.4 Hz) | 54.1 |

| 19 | 1.63 (m) | 39.1 |

| 20 | 1.55 (m) | 39.0 |

| 21 | 1.48 (m) | 30.6 |

| 22 | 1.62 (m) | 36.8 |

| 23 | 0.96 (s) | 28.1 |

| 24 | 0.77 (s) | 15.5 |

| 25 | 0.94 (s) | 15.6 |

| 26 | 0.85 (s) | 16.8 |

| 27 | 1.10 (s) | 23.6 |

| 28 | 3.20 (d, J=10.8 Hz), 3.50 (d, J=10.8 Hz) | 69.8 |

| 29 | 0.87 (d, J = 6.6 Hz) | 17.1 |

| 30 | 0.95 (d, J = 6.6 Hz) | 21.2 |

Note: Data is compiled from publicly available sources for Uvaol and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopic Data for Uvaol

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorptions for Uvaol

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (hydroxyl) stretching |

| ~2925 | C-H (alkane) stretching |

| ~1640 | C=C (alkene) stretching |

| ~1030 | C-O (hydroxyl) stretching |

Note: This is a generalized representation of the IR spectrum of Uvaol.

Mass Spectrometry (MS) Data for Uvaol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for Uvaol

| Ion | m/z |

| [M]⁺ | 442.38 |

| [M-H₂O]⁺ | 424.37 |

| [M-CH₂OH]⁺ | 411.36 |

| Retro-Diels-Alder fragments | 207, 234 |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Predicted Spectroscopic Changes for this compound

The acetylation of the two hydroxyl groups in Uvaol to form this compound would lead to predictable changes in the spectroscopic data:

-

¹H NMR: The protons on the carbons bearing the newly formed acetate groups (C-3 and C-28) would experience a downfield shift. New singlets corresponding to the methyl protons of the two acetate groups would appear around δ 2.0 ppm.

-

¹³C NMR: The carbons at C-3 and C-28 would show a downfield shift due to the deshielding effect of the acetate carbonyl group. New signals for the acetate carbonyl carbons would appear around δ 170 ppm, and the acetate methyl carbons would appear around δ 21 ppm.

-

IR: The broad O-H stretching band around 3400 cm⁻¹ would disappear, and a strong C=O stretching band for the ester functional groups would appear around 1735 cm⁻¹.

-

MS: The molecular ion peak would increase by 84 mass units (2 x 42 for the two acetyl groups) to approximately m/z 526. The fragmentation pattern would likely show losses of acetic acid (60 Da).

Experimental Protocols for Spectroscopic Analysis of Triterpenoids

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for triterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified triterpenoid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean, dry vial.[4]

-

Transfer the solution to a 5 mm NMR tube.[4]

Instrumentation and Data Acquisition:

-

Place the NMR tube in the spectrometer.[4]

-

Acquire a suite of NMR experiments. A standard set for structure elucidation includes:

-

¹H NMR: Provides information about the proton environment.

-

¹³C NMR: Reveals the carbon skeleton.[4]

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for stereochemical assignments.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the powdered plant specimen or purified compound with KBr salt using a mortar and pestle.[5]

-

Compress the mixture into a thin, transparent pellet.[5]

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically between 4000 and 400 cm⁻¹.[5]

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).

Instrumentation and Data Acquisition:

-

Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Acquire the mass spectrum, ensuring to obtain both the full scan for the molecular ion and fragmentation data (MS/MS) for structural elucidation. The fragmentation pattern of triterpenoid acetates often shows a characteristic loss of the acetyl group.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

References

- 1. uvaol, 545-46-0 [thegoodscentscompany.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 天然化合物 | CAS 157000-65-2 | 美国InvivoChem [invivochem.cn]

- 4. benchchem.com [benchchem.com]

- 5. Direct Detection of Triterpenoid Saponins in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Pharmacological Activities of Uvaol Diacetate: A Technical Guide

Disclaimer: This technical guide primarily details the pharmacological activities of uvaol . While uvaol diacetate is a derivative of uvaol, specific experimental data on the diacetate form is limited in the current scientific literature. The information presented herein for uvaol is considered relevant for inferring the potential activities of its diacetate analog, though direct experimental verification is necessary.

Introduction

Uvaol is a pentacyclic triterpene alcohol found in various natural sources, notably in olives and olive leaves. Its diacetate derivative, this compound, is an analog that may share or possess modified pharmacological properties. Uvaol has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and wound healing effects. This guide provides a comprehensive overview of the existing research on uvaol, summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated signaling pathways. This information serves as a valuable resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of uvaol and its derivatives.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for the pharmacological activities of uvaol.

| Pharmacological Activity | Cell Line/Model | Parameter | Value | Reference |

| Anticancer | HepG2 (Human Hepatocarcinoma) | IC50 (24h) | 25.2 µg/mL | [1][2] |

| WRL68 (Human Normal Liver) | IC50 (24h) | 54.3 µg/mL | [1][2] | |

| MCF-7 (Human Breast Cancer) | IC50 | 11.06 µg/mL and 44.27 µg/mL | [1] | |

| Wound Healing | Fibroblasts | Wound Closure Rate (50 µM Uvaol) | 22% increase | [3] |

| Endothelial Cells | Tube-like Structure Formation (10 µM Uvaol) | ~1.8-fold increase | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., HepG2, WRL68) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of uvaol (or this compound) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2]

Scratch (Wound Healing) Assay

This in vitro assay mimics cell migration during wound healing.

-

Cell Culture: Grow a confluent monolayer of cells (e.g., fibroblasts, endothelial cells) in a multi-well plate.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove detached cells and add fresh medium containing the test compound (uvaol) or a control.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 6, 18, 30, 42 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.[1][3]

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel, a basement membrane extract, and allow it to solidify.

-

Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells.

-

Treatment: Add the test compound (uvaol) or a control to the cell culture medium.

-

Incubation: Incubate the plate for a specific period (e.g., 6-24 hours) to allow for the formation of tube-like structures.

-

Visualization and Quantification: Visualize the tube networks using a microscope and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.[4]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell or tissue sample, providing insights into signaling pathways.

-

Protein Extraction: Lyse the treated and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, c-Myc, Bcl-2, Bax).[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which can be detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.[1]

Signaling Pathways and Mechanisms of Action

Uvaol has been shown to modulate several key signaling pathways, which are visualized below.

Caption: Experimental workflow for assessing the pharmacological activities of uvaol in vitro.

Anticancer Activity: AKT/PI3K and MAPK Signaling Pathways

In human hepatocarcinoma (HepG2) cells, uvaol has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase.[1] This is achieved through the modulation of the AKT/PI3K and MAPK signaling pathways. Uvaol treatment leads to a downregulation of the AKT/PI3K pathway, which is a key regulator of cell survival and proliferation.[1] Concurrently, it can influence the MAPK pathway, which is involved in various cellular processes including proliferation, differentiation, and apoptosis. The modulation of these pathways results in a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately leading to cancer cell death.[1]

Caption: Uvaol's proposed mechanism of anticancer activity via modulation of AKT/PI3K and MAPK pathways.

Wound Healing: PKA and p38-MAPK Signaling Pathways

Uvaol promotes wound healing by stimulating the migration and function of fibroblasts and endothelial cells.[3][5] In endothelial cells, uvaol-induced migration is dependent on both the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[3] In fibroblasts, the migratory response to uvaol appears to be primarily dependent on the PKA pathway.[3] Activation of these pathways leads to enhanced cell motility and the formation of new blood vessels (angiogenesis), both of which are crucial for the proliferative phase of wound healing.

Caption: Signaling pathways involved in uvaol-mediated wound healing.

Conclusion

The available scientific evidence strongly suggests that uvaol possesses significant pharmacological potential, particularly in the areas of oncology, dermatology (wound healing), and inflammatory diseases. Its mechanisms of action involve the modulation of key cellular signaling pathways that regulate cell survival, proliferation, migration, and apoptosis. While specific data for this compound is currently lacking, the activities of its parent compound, uvaol, provide a solid foundation for further investigation into the therapeutic applications of this class of compounds. Future research should focus on directly evaluating the pharmacological profile of this compound and comparing it to that of uvaol to understand the impact of diacetylation on its biological effects.

References

- 1. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Profile of Uvaol Diacetate: A Technical Overview

Disclaimer: This technical guide provides a comprehensive overview of the in vitro biological activities of uvaol . As of the latest literature review, specific experimental data on the biological screening of uvaol diacetate is not available. The information presented herein pertains to the parent compound, uvaol, and serves as a foundational reference for researchers, scientists, and drug development professionals. It is hypothesized that the diacetate derivative may exhibit similar or potentially enhanced biological activities due to altered physicochemical properties such as lipophilicity, which could influence cellular uptake and target engagement. However, empirical validation is required.

Executive Summary

Uvaol, a pentacyclic triterpene found in sources such as olives, has demonstrated a range of promising in vitro biological activities. This document summarizes the key findings from cytotoxicity, anti-inflammatory, and antioxidant screenings of uvaol. Quantitative data from these assays are presented in tabular format for comparative analysis. Detailed experimental protocols for the principal assays are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of the underlying mechanisms and experimental designs.

Cytotoxicity Screening

Uvaol has been evaluated for its cytotoxic effects against various cell lines, demonstrating selective activity against cancer cells while exhibiting lower toxicity towards normal cell lines.

Quantitative Cytotoxicity Data

| Cell Line | Assay | Time Point (h) | IC₅₀ (µg/mL) | IC₅₀ (µM) | Citation |

| HepG2 (Hepatocarcinoma) | MTT | 24 | 25.2 | 5.7 | [1] |

| WRL68 (Normal Liver) | MTT | 24 | 54.3 | 12.3 | [1] |

| HepG2 (Hepatocarcinoma) | MTT | 72 | 14.1 | - | [2] |

| A549 (Lung Carcinoma) | FVS | 48 | No cytotoxicity observed | - | [2] |

| NIH3T3 (Fibroblast) | MTT | 24 | No cytotoxicity observed (up to 100 µM) | - | [3] |

| tEnd.1 (Endothelial) | MTT | 24 | No cytotoxicity observed (up to 100 µM) | - | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess cell viability.[3]

-

Cell Seeding: Plate cells (e.g., HepG2, WRL68) in 96-well plates at a density of 7 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of uvaol (or this compound) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Following incubation, remove the medium and add fresh medium containing 5 mg/mL MTT. Incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Screening

Uvaol has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

| Cell Line | Assay | Effect | Key Findings | Citation |

| RAW264.7 (Macrophage) | NO Production | Inhibition | Uvaol inhibits NO production in LPS-stimulated macrophages. | [4][5] |

| RAW264.7 (Macrophage) | Cytokine Expression | Reduction | Reduces mRNA expression of TNF-α, IL-6, IL-1β, and MCP-1. | [4] |

| RAW264.7 (Macrophage) | Protein Expression | Reduction | Reduces protein production of COX-2 and iNOS. | [4][5] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol describes the measurement of nitric oxide production in LPS-stimulated macrophages.[4][5]

-

Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of uvaol (or this compound) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway for Uvaol's Anti-inflammatory Action

Caption: Uvaol's inhibition of the pro-inflammatory ERK/STAT3 axis.

Antioxidant Screening

The antioxidant potential of uvaol has been suggested, with studies indicating its ability to reduce reactive oxygen species (ROS) in certain cellular contexts.

Key Findings in Antioxidant Activity

-

ROS Reduction: Uvaol treatment has been observed to reduce the levels of reactive oxygen species (ROS) in HepG2 cells.[1][6]

-

Modulation of Antioxidant Enzymes: While not extensively detailed, some triterpenes are known to influence the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPX).

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent probes by ROS in a cellular environment.

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate and incubate until confluent.

-

Cell Loading: Wash the cells and incubate with a fluorescent probe (e.g., DCFH-DA) and the test compound (uvaol or this compound) at various concentrations.

-

Induction of Oxidative Stress: Add a free radical generator (e.g., AAPH) to induce oxidative stress.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.

-

Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA units, which reflect the antioxidant capacity of the compound.

Logical Flow of Cellular Antioxidant Activity Assay

Caption: Logical progression of the CAA assay.

Conclusion

The available in vitro data for uvaol suggest a promising pharmacological profile, characterized by selective cytotoxicity against cancer cells, potent anti-inflammatory effects, and antioxidant properties. These findings provide a strong rationale for the investigation of this compound. Future studies should focus on directly evaluating the biological activities of this compound to determine if the diacetylation modifies its potency, selectivity, or mechanism of action. The protocols and data presented in this guide for uvaol can serve as a valuable starting point for the in vitro biological screening of this compound.

References

- 1. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

Uvaol diacetate mechanism of action hypotheses

An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Uvaol Diacetate

Introduction

This compound is a pentacyclic triterpenoid, a derivative of the naturally occurring compound uvaol, which is found in sources such as olives and the leaves of Apocynum venetum. While direct research on the mechanism of action of this compound is limited, it is widely considered to be an analog and likely a prodrug of uvaol. The primary hypothesis is that this compound is hydrolyzed in biological systems to release uvaol, which then exerts a range of pharmacological effects. This guide, therefore, focuses on the well-documented and hypothesized mechanisms of action of uvaol, which are presumed to be the ultimate effects of this compound administration.

Uvaol has been investigated for its anti-inflammatory, anticancer, and wound-healing properties.[1][2][3] These biological activities are attributed to its interaction with various cellular signaling pathways. This document will provide a detailed overview of these hypothesized mechanisms, supported by available quantitative data and experimental protocols.

Anti-inflammatory and Immunomodulatory Mechanisms

Uvaol has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models.[4] The primary hypotheses for its anti-inflammatory action center on the inhibition of key pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

Hypothesis 1.1: Inhibition of the ERK/STAT3 Signaling Axis

A key proposed mechanism for uvaol's anti-inflammatory activity is the inhibition of the extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[4] This axis plays a crucial role in the inflammatory response, and its inhibition by uvaol leads to a downstream reduction in the expression of pro-inflammatory genes.[4]

Hypothesis 1.2: Downregulation of Pro-inflammatory Mediators

Uvaol has been shown to reduce the expression and production of several pro-inflammatory cytokines and enzymes. This includes a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[4] Furthermore, it has been observed to decrease the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process.[4][5]

Data Presentation: Effects of Uvaol on Inflammatory Markers

| Model System | Marker | Treatment/Concentration | Observed Effect | Reference |

| DSS-induced colitis in mice | mRNA levels of MCP-1, TNF-α, IL-1β, IL-6 | 50 and 100 mg/kg uvaol | Dose-dependent reduction | [4] |

| LPS-stimulated RAW264.7 macrophages | NO production | Not specified | Inhibition | [4] |

| LPS-stimulated RAW264.7 macrophages | mRNA expression of iNOS, COX-2, TNF-α, IL-1β, IL-6, MCP-1 | Not specified | Reduction | [4] |

| LPS-induced Acute Lung Injury in mice | PGE-2, iNOS, and COX-2 levels in BALF | 5 and 10 mg/kg uvaol | Effective reduction | [5] |

| LPS-induced Acute Lung Injury in mice | Inflammatory cytokines | 5 and 10 mg/kg uvaol | Effective reduction | [5] |

Mandatory Visualization: Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of uvaol's anti-inflammatory action.

Experimental Protocols: DSS-Induced Colitis and LPS-Stimulated Macrophages

-

DSS-Induced Colitis Model:

-

Animals: Male C57BL/6 mice.

-

Induction of Colitis: Administration of 3% (w/v) dextran sulfate sodium (DSS) in drinking water for 7 days.

-

Treatment: Uvaol (50 and 100 mg/kg) administered orally once daily.

-

Analysis: Disease activity index (DAI) was calculated based on body weight loss, stool consistency, and rectal bleeding. Colon length was measured, and histological analysis was performed using H&E staining. Myeloperoxidase (MPO) activity was measured as an indicator of neutrophil infiltration. Levels of pro-inflammatory cytokines in colon tissue were determined by qPCR and ELISA.[4][6]

-

-

LPS-Stimulated RAW264.7 Macrophages:

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Stimulation: Cells were pre-treated with various concentrations of uvaol for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Analysis: Nitric oxide production in the culture supernatant was measured using the Griess reagent. The mRNA expression of pro-inflammatory genes was quantified by real-time quantitative PCR (RT-qPCR). Protein levels of iNOS, COX-2, STAT3, and ERK1/2 were determined by Western blotting.[4][6]

-

Anticancer Mechanisms

Uvaol has been shown to possess antiproliferative and pro-apoptotic effects, particularly in human hepatocarcinoma (HepG2) cells.[2][5] The hypothesized mechanisms involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Hypothesis 2.1: Downregulation of the AKT/PI3K Signaling Pathway

A significant proposed mechanism for uvaol's anticancer activity is the downregulation of the AKT/PI3K signaling pathway.[2][5] This pathway is often hyperactivated in cancer and plays a critical role in promoting cell survival and proliferation. Uvaol's inhibition of this pathway is believed to be a key factor in its ability to induce apoptosis and inhibit cancer cell growth.[2]

Hypothesis 2.2: Induction of Apoptosis and Cell Cycle Arrest

Uvaol has been observed to induce apoptosis in cancer cells.[2] This is supported by findings that show a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2][5] Additionally, uvaol has been shown to induce cell cycle arrest at the G0/G1 phase in HepG2 cells, thereby preventing cell proliferation.[2]

Hypothesis 2.3: Modulation of Cellular Stress and Migration

Uvaol has been found to increase the expression of Heat Shock Protein 60 (HSP-60) in HepG2 cells.[2] Increased HSP-60 expression has been linked to a less migratory and more differentiated phenotype in these cells, suggesting that uvaol may reduce the metastatic potential of cancer cells.[2]

Data Presentation: Cytotoxicity and Effects of Uvaol on Cancer Cells

Table 2: Cytotoxicity of Uvaol in HepG2 Cells

| Time Point | IC50 (µg/mL) | Reference |

| 24h | 104.9 | [2] |

| 48h | 88.3 | [2] |

| 72h | 78.4 | [2] |

Table 3: Effects of Uvaol on Cell Cycle and Apoptosis in HepG2 Cells

| Parameter | Treatment | Observed Effect | Reference |

| Cell Cycle | Uvaol (IC50) | Significant increase in G0/G1 phase cells | [2] |

| Apoptosis | Uvaol (IC50) | Increase in apoptotic cell rate | [2] |

| Protein Expression | Uvaol (IC50) | Decrease in Bcl-2, Increase in Bax | [2][5] |

| Signaling Pathway | Uvaol (IC50) | Downregulation of AKT/PI3K pathway | [2][5] |

Mandatory Visualization: Proposed Anticancer Signaling Pathway

Caption: Proposed mechanism of uvaol's anticancer action.

Experimental Protocols: Anticancer Assays

-

Cell Viability Assay (MTT):

-

Cell Lines: HepG2 (human hepatocarcinoma) and WRL68 (human normal liver) cells.

-

Procedure: Cells were seeded in 96-well plates and treated with various concentrations of uvaol for 24, 48, and 72 hours. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm to determine cell viability.[3]

-

-

Cell Cycle Analysis:

-

Procedure: HepG2 cells were treated with uvaol at its IC50 concentration for 24 hours. Cells were then harvested, fixed in ethanol, and stained with propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

-

Western Blotting for Apoptosis-Related Proteins:

-

Procedure: HepG2 cells were treated with uvaol. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against Bax, Bcl-2, and other proteins of interest. After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

-

Wound Healing and Tissue Regeneration Mechanisms

Uvaol has been shown to promote wound healing by positively affecting the function of fibroblasts and endothelial cells.[1][3]

Hypothesis 3.1: Stimulation of Fibroblast and Endothelial Cell Migration

Uvaol has been demonstrated to accelerate the migration of both fibroblasts and endothelial cells in vitro, which is a critical step in the proliferative phase of wound healing.[1][3]

Hypothesis 3.2: Involvement of PKA and p38-MAPK Signaling Pathways

The pro-migratory effect of uvaol on endothelial cells is hypothesized to be mediated by both the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[1] In fibroblasts, the effect appears to be dependent on the PKA pathway but not the p38-MAPK pathway.[1]

Data Presentation: Effects of Uvaol on Cell Migration and Extracellular Matrix

| Cell Type | Parameter | Treatment/Concentration | Observed Effect | Reference |

| Fibroblasts | Migration | 10 µM uvaol | 25% inhibition by PKA inhibitor | [1] |

| Endothelial Cells | Migration | 10 µM uvaol | Significantly inhibited by PKA and p38-MAPK inhibitors | [1] |

| Fibroblasts | Fibronectin and Laminin production | 50 µM uvaol | 30% increase in fibronectin fluorescence | [3] |

Mandatory Visualization: Signaling Pathways in Wound Healing

Caption: Uvaol's proposed signaling pathways in wound healing.

Experimental Protocols: Wound Healing Assays

-

Scratch Assay for Cell Migration:

-

Cell Lines: NIH3T3 fibroblasts and tEnd.1 endothelial cells.

-

Procedure: Cells were grown to confluence in 6-well plates. A scratch was made in the cell monolayer with a sterile pipette tip. The cells were then incubated with or without uvaol (10 µM) and specific signaling pathway inhibitors (PKA inhibitor: PKI-(6-22)-amide; p38-MAPK inhibitor: SB203580). The closure of the scratch was monitored and photographed at 0 and 24 hours. The percentage of the covered area was quantified.[1][3]

-

-

Immunofluorescence for Extracellular Matrix (ECM) Protein Analysis:

-

Procedure: Fibroblasts were treated with uvaol (50 µM) for 24 hours. The cells were then fixed, permeabilized, and incubated with primary antibodies against fibronectin and laminin. After washing, the cells were incubated with fluorescently labeled secondary antibodies. The production of ECM proteins was visualized by fluorescence microscopy, and the fluorescence intensity was quantified.[3]

-

Conclusion

The available evidence strongly suggests that this compound functions as a prodrug, with its biological activities stemming from the actions of its hydrolyzed form, uvaol. The hypothesized mechanisms of action for uvaol are multifaceted, involving the modulation of key signaling pathways in inflammation, cancer, and wound healing. Specifically, the inhibition of the ERK/STAT3 and AKT/PI3K pathways, and the activation of the PKA and p38-MAPK pathways, appear to be central to its therapeutic potential.

Further research is warranted to confirm the prodrug hypothesis for this compound, including studies on its hydrolysis kinetics in various biological matrices. Additionally, more in-depth investigations into the specific molecular targets of uvaol will be crucial for the further development of this compound and its derivatives as potential therapeutic agents.

References

- 1. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages. – Biotech Research Reagents [gentaur-uk.com]

- 3. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory properties of uvaol on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Derivatives of Uvaol: A Technical Review of Their Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpenoid of the ursane type, is a naturally occurring compound found in sources such as olives and olive leaves. It shares a close structural relationship with other well-known triterpenoids like ursolic acid and oleanolic acid. While the biological activities of uvaol itself, including anti-inflammatory and anti-cancer properties, have been investigated, the exploration of its synthetic derivatives as a strategy to enhance its therapeutic potential is a more nascent field. Chemical modification of the uvaol scaffold, particularly at its reactive C-3 and C-28 hydroxyl groups, offers the potential to modulate its pharmacokinetic and pharmacodynamic properties, leading to analogs with improved potency and selectivity.

This technical guide provides a comprehensive review of the available scientific literature on the synthesis and biological evaluation of synthetic derivatives of uvaol. It aims to serve as a resource for researchers in medicinal chemistry and drug discovery by detailing synthetic methodologies, presenting quantitative biological data, and outlining the mechanisms of action where elucidated.

Synthesis of Uvaol Derivatives

The primary sites for the chemical modification of uvaol are the hydroxyl groups at the C-3 and C-28 positions. The literature, although limited, has focused on the synthesis of aminopropoxy derivatives.

Aminopropoxy Derivatives

A key synthetic route to aminopropoxy derivatives of uvaol involves a two-step process: cyanoethylation of the hydroxyl groups followed by the reduction of the resulting cyanoethyl fragments.[1]

Experimental Protocol: Synthesis of 3β,28-di-O-[3-(aminopropoxy)]olean-12-ene

Step 1: Cyanoethylation of Uvaol

The cyanoethylation reaction introduces a cyanoethyl group onto the hydroxyl moieties of uvaol. This reaction is typically carried out by treating uvaol with acrylonitrile in the presence of a base. The base facilitates the deprotonation of the hydroxyl groups, forming alkoxides that then act as nucleophiles, attacking the acrylonitrile in a Michael addition.

-

Reaction: Uvaol is reacted with an excess of acrylonitrile.

-

Catalyst: A basic catalyst is employed to facilitate the reaction.

-

Solvent: The reaction is typically performed in a suitable organic solvent.

-

Temperature: The reaction mixture is heated to ensure the completion of the reaction.

-

Purification: The resulting dicyanoethylated uvaol is purified using standard chromatographic techniques.

Step 2: Reduction of the Cyanoethyl Groups

The nitrile groups of the dicyanoethylated uvaol are then reduced to primary amines to yield the final aminopropoxy derivatives.

-

Reducing Agent: A suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, is used.

-

Solvent: An appropriate anhydrous solvent, like diethyl ether or tetrahydrofuran, is used for the reduction.

-

Procedure: The dicyanoethylated uvaol is treated with the reducing agent under an inert atmosphere.

-

Work-up: The reaction is carefully quenched, and the product is extracted and purified.[1]

Below is a diagram illustrating the general workflow for the synthesis of aminopropoxy derivatives of uvaol.

Caption: Synthetic workflow for aminopropoxy uvaol derivatives.

Biological Activity of Uvaol and its Derivatives

The primary focus of the biological evaluation of synthetic uvaol derivatives has been on their anti-cancer properties.

Antitumor Activity

Table 1: Cytotoxicity of Uvaol against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h | Reference |

| HepG2 | Hepatocellular Carcinoma | 25.2 | 19.5 | 14.1 | [2] |

| WRL68 | Normal Liver Cells | 54.3 | 38.7 | 29.8 | [2] |

The data for the parent compound, uvaol, indicates a selective cytotoxic effect against the HepG2 cancer cell line compared to the normal WRL68 liver cell line.[2] The synthesis of aminopropoxy derivatives is intended to enhance this cytotoxic potential.

Signaling Pathways

The precise signaling pathways through which the synthetic aminopropoxy derivatives of uvaol exert their cytotoxic effects have not been detailed in the available literature. However, studies on the parent compound, uvaol, have provided insights into its mechanism of action, which may be relevant to its derivatives.

Uvaol has been shown to induce G0/G1 cell cycle arrest and apoptosis in human hepatocarcinoma HepG2 cells. This is associated with a downregulation of the AKT/PI3K signaling pathway.[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition can lead to the induction of apoptosis.

Below is a simplified representation of the proposed signaling pathway affected by uvaol in cancer cells.

Caption: Proposed mechanism of uvaol via the PI3K/AKT pathway.

Conclusion and Future Directions

The synthesis of derivatives of uvaol represents a promising yet underexplored avenue for the development of novel therapeutic agents, particularly in the realm of oncology. The successful synthesis of aminopropoxy derivatives with potent in vitro antitumor activity highlights the potential of modifying the uvaol scaffold to enhance its biological properties.[1]

Future research should focus on several key areas:

-

Expansion of the Derivative Library: The synthesis of a broader range of uvaol derivatives, including esters, ethers, and other analogs at the C-3 and C-28 positions, is warranted to conduct comprehensive structure-activity relationship (SAR) studies.

-

Detailed Biological Evaluation: In-depth biological testing of these new derivatives is crucial. This should include screening against a wider panel of cancer cell lines, assessment of their mechanism of action, and investigation of their effects on key signaling pathways.

-

Pharmacokinetic Profiling: The evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives is essential to determine their potential for in vivo efficacy and to guide further optimization.

-

In Vivo Studies: Derivatives that demonstrate significant in vitro potency and favorable pharmacokinetic profiles should be advanced to in vivo animal models to assess their antitumor efficacy and safety.

By systematically exploring the chemical space around the uvaol scaffold, there is a significant opportunity to discover and develop novel drug candidates with improved therapeutic indices for the treatment of cancer and potentially other diseases.

References

- 1. [Synthesis and antitumor activity of betulin, erythrodiol and uvaol aminopropoxy derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Pro-Apoptotic Effect of Uvaol in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Uvaol Diacetate from Uvaol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of uvaol diacetate from uvaol via an acetylation reaction. Uvaol, a pentacyclic triterpenoid, possesses various biological activities, and its derivatization is a key strategy for modifying its pharmacokinetic and pharmacodynamic properties. This protocol outlines the use of acetic anhydride and pyridine for the efficient acetylation of the hydroxyl groups of uvaol. The procedure includes reaction setup, monitoring, workup, and purification steps. A summary of expected quantitative data and a visual representation of the experimental workflow are also provided to guide researchers in the successful synthesis and characterization of this compound.

Introduction

Uvaol is a naturally occurring pentacyclic triterpenoid alcohol found in various plants, including olive oil. It has garnered significant interest in the scientific community due to its diverse pharmacological effects. Acetylation is a common chemical modification used to protect hydroxyl groups, alter solubility, and potentially enhance the biological activity of natural products.[1] The synthesis of this compound involves the esterification of the two hydroxyl groups of uvaol with acetyl groups. This application note details a standard laboratory procedure for this synthesis using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the O-acetylation of alcohols.[1]

2.1. Materials

-

Uvaol

-

Acetic anhydride (Ac₂O)

-

Pyridine (dry)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Methanol (dry)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

2.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve uvaol (1.0 equivalent) in dry pyridine (5-10 mL per mmol of uvaol) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, slowly add acetic anhydride (a slight excess, e.g., 2.2 equivalents for each hydroxyl group, totaling 4.4 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material (uvaol) is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and carefully add dry methanol to quench the excess acetic anhydride.

-

Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Workup:

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | |

| Uvaol | C₃₀H₅₀O₂ |

| This compound | C₃₄H₅₄O₄ |

| Molecular Weight ( g/mol ) | |

| Uvaol | 442.73 |

| This compound | 526.79 |

| Reaction Metrics | |

| Theoretical Yield (mg) | Calculated based on starting material |

| Actual Yield (mg) | Experimentally determined |

| Percentage Yield (%) | (Actual Yield / Theoretical Yield) x 100 |

| Characterization | |

| Melting Point (°C) | To be determined |

| ¹H NMR (CDCl₃, ppm) | Characteristic peaks for acetyl groups |

| ¹³C NMR (CDCl₃, ppm) | Characteristic peaks for acetyl groups |

| Mass Spectrometry (m/z) | [M]+ or other relevant fragments |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Catalysts and Conditions

While pyridine is a common catalyst for acetylation, other methods have been reported for the acetylation of alcohols and phenols. These include the use of catalysts such as zinc chloride[2] or expansive graphite,[3] which may offer advantages in terms of milder reaction conditions, easier workup, and reduced environmental impact.[2][3] Researchers may consider exploring these alternative methods for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from uvaol. The described method, utilizing acetic anhydride and pyridine, is a standard and effective procedure for the acetylation of alcohols. The inclusion of a data summary table and a visual workflow diagram aims to facilitate the successful execution of this synthesis by researchers in various fields, including medicinal chemistry and drug development. Careful monitoring and purification are crucial for obtaining a high-purity product for subsequent biological evaluation.

References